molecular formula C11H20N2S B8755711 2-tert-Butyl-4-butylisothiazol-5(2H)-imine

2-tert-Butyl-4-butylisothiazol-5(2H)-imine

Cat. No. B8755711
M. Wt: 212.36 g/mol
InChI Key: BXNMRGFZHUYYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-butylisothiazol-5(2H)-imine is a useful research compound. Its molecular formula is C11H20N2S and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-4-butylisothiazol-5(2H)-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-4-butylisothiazol-5(2H)-imine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-tert-Butyl-4-butylisothiazol-5(2H)-imine

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

4-butyl-2-tert-butyl-1,2-thiazol-5-imine

InChI

InChI=1S/C11H20N2S/c1-5-6-7-9-8-13(11(2,3)4)14-10(9)12/h8,12H,5-7H2,1-4H3

InChI Key

BXNMRGFZHUYYSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(SC1=N)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250-mL, round-bottomed flask containing a magnetic stir bar were added the product from Example 92A (7.11 g, 25.0 mmol) and chloroform (100 mL). Neat iodotrimethylsilane (Aldrich, 6.25 g, 31.1 mmol) was added. A reflux condenser with nitrogen inlet was attached and a heating mantle was applied. The yellow reaction mixture was heated to 60° C. and stirred overnight. After cooling to room temperature, saturated aqueous sodium bicarbonate solution was added. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated by rotary evaporator to give a yellow semi-solid. The product was purified by flash chromatography (silica gel: 30-90% ethyl acetate in hexanes) to afford the title compound. LC-MS (ESI+) m/z 213 (M+H)+.
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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